![molecular formula C3H5IN2 B1631606 Imidazole hydroiodide CAS No. 68007-08-9](/img/structure/B1631606.png)
Imidazole hydroiodide
Overview
Description
Imidazole hydroiodide is a chemical compound derived from imidazole, an organic compound with the formula C₃H₄N₂. Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution. It is an aromatic heterocycle classified as a diazole, with non-adjacent nitrogen atoms in meta-substitution. This compound is formed by the reaction of imidazole with hydroiodic acid, resulting in a salt that has various applications in scientific research and industry.
Mechanism of Action
- Anti-Inflammatory Action : They interact with COX-2 enzyme, inhibit reactive oxygen species (ROS), suppress oxidative stress, and inhibit COX 1, 2, and 5-LOX enzymes .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Imidazole hydroiodide, like other imidazole derivatives, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely facilitated by the unique structure of the imidazole ring . The imidazole core is found in various naturally occurring compounds and FDA-approved drugs, making it significant in medicinal applications .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For instance, imidazole derivatives have been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . These properties can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The imidazole ring’s ability to establish numerous interactions between drugs and ligands is a key factor in its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole hydroiodide typically involves the reaction of imidazole with hydroiodic acid. The reaction is straightforward and can be represented as follows:
C3H4N2+HI→C3H5N2I
This reaction is usually carried out in an aqueous solution at room temperature. The resulting product, this compound, can be isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Imidazole hydroiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form imidazole N-oxide.
Reduction: It can be reduced to regenerate imidazole.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different imidazole salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using halide salts in aqueous or organic solvents.
Major Products:
Oxidation: Imidazole N-oxide.
Reduction: Imidazole.
Substitution: Various imidazole halide salts.
Scientific Research Applications
Medicinal Applications
Imidazole derivatives, including hydroiodide, have shown significant potential in medicinal applications. Their structural features allow for diverse interactions with biological targets, making them valuable in drug development.
Anticancer Activity
Recent studies highlight the efficacy of imidazole derivatives as anticancer agents. For instance, certain imidazole complexes have demonstrated higher cytotoxicity compared to traditional chemotherapeutics like cisplatin.
Compound | Cancer Cell Line | IC50 (μM) | Comparison to Cisplatin |
---|---|---|---|
II1 | DLD-1 (Colorectal) | 57.4 | More effective |
II1 | MCF-7 (Breast) | 79.9 | More effective |
II3 | HCC (Liver) | Not specified | Superior efficacy |
II10a-b | MDA-MB-231 (Breast) | Lower than cisplatin | More potent |
These compounds often exhibit multiple mechanisms of action, which help in overcoming drug resistance observed with standard therapies .
Antimicrobial Properties
Imidazole derivatives also possess notable antibacterial and antifungal properties. They can act against various pathogens, making them candidates for developing new antimicrobial agents.
Other Therapeutic Uses
Beyond cancer treatment, imidazole compounds have been studied for their roles in treating conditions such as diabetes, hypertension, and inflammation due to their ability to interact with multiple biological pathways .
Catalytic Applications
Imidazole hydroiodide has been identified as a potential organocatalyst in various chemical reactions. Its ability to enhance reaction rates makes it useful in synthetic chemistry.
Cholinesterase-like Activity
Research indicates that imidazole can catalyze the hydrolysis of acetylcholine (ATCh), exhibiting cholinesterase-like properties. This activity is crucial for developing drugs targeting neurodegenerative diseases.
Imidazole Concentration (mM) | Reaction Rate Enhancement |
---|---|
1.25 | Significant |
40 | Maximum observed |
The concentration-dependent enhancement of ATCh hydrolysis suggests that imidazole can be effectively utilized in enzyme mimicry and drug design .
Synthetic Chemistry
This compound plays a role in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis of Bioactive Molecules
Imidazole derivatives are integral in synthesizing biologically active molecules due to their versatile reactivity profiles.
Reaction Type | Product Type |
---|---|
Multicomponent reactions | Anticancer agents |
Organometallic catalysis | Ionic liquids |
Recent advancements have focused on optimizing reaction conditions to enhance yields and selectivity in synthesizing imidazoles .
Case Studies
Several case studies illustrate the successful application of this compound in research:
-
Case Study 1: Anticancer Complexes
A study demonstrated that platinum(II) complexes with imidazole ligands exhibited superior anticancer activity compared to cisplatin in multiple cancer cell lines . -
Case Study 2: Organocatalysis
Research highlighted the use of imidazole as an organocatalyst for enhancing the hydrolysis of thioesters, showcasing its potential in synthetic applications .
Comparison with Similar Compounds
Imidazole hydroiodide can be compared with other imidazole derivatives, such as:
Imidazole hydrochloride: Similar in structure but with a chloride ion instead of iodide.
Imidazole nitrate: Contains a nitrate ion, used in different applications.
Imidazole sulfate: Contains a sulfate ion, used in various industrial processes.
Uniqueness: this compound is unique due to the presence of the iodide ion, which can impart different reactivity and properties compared to other imidazole salts. The iodide ion can participate in specific reactions, such as halogen exchange, making this compound a versatile reagent in chemical synthesis.
Biological Activity
Imidazole hydroiodide, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Overview of this compound
Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This compound specifically combines the properties of imidazole with hydroiodic acid, enhancing its pharmacological potential.
Biological Activities
1. Antimicrobial Activity
Imidazole derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that this compound possesses noteworthy antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Pathogen | Zone of Inhibition (mm) |
---|---|
E. coli | 20 |
S. aureus | 25 |
Bacillus subtilis | 22 |
Candida albicans | 19 |
These results suggest that this compound could be developed as a potential antimicrobial agent in clinical settings .
2. Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. For instance, it has been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported at 57.4 μM and 79.9 μM respectively, indicating its potential as a chemotherapeutic agent .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can inhibit enzymes crucial for bacterial survival and cancer cell metabolism.
- Receptor Modulation : It may act as a ligand for specific receptors, altering their signaling pathways.
- Cell Migration Inhibition : Studies have shown that imidazole can inhibit cell migration through mechanisms involving beta-catenin degradation .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antibacterial Study : A study evaluated the efficacy of imidazole derivatives against multidrug-resistant bacteria, showcasing significant antibacterial activity and low toxicity profiles .
- Anticancer Research : Another investigation focused on the anticancer properties of imidazole derivatives, revealing that certain compounds could surpass traditional chemotherapeutics like cisplatin in effectiveness against specific cancer cell lines .
Pharmacokinetics
Pharmacokinetic studies indicate that after oral administration, maximum plasma levels of imidazole are reached approximately three hours post-dose, with an elimination half-life ranging from 1.8 to 3 hours. The bioavailability is complete, with protein binding between 5% to 15%, suggesting favorable pharmacokinetic characteristics for therapeutic use .
Properties
IUPAC Name |
1H-imidazole;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIAZWJIACNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335386 | |
Record name | 1H-Imidazole hydroiodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68007-08-9 | |
Record name | 1H-Imidazole hydroiodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.